1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
64042-39-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
InChI Key |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/C1(CCCCC1)O |
Canonical SMILES |
CCCCC=CC1(CCCCC1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Cyclohexanone reacts with (E)-1-bromohex-1-ene in tetrahydrofuran (THF) at 0°C under zinc catalysis. The zinc metal facilitates single-electron transfer (SET), generating a ketyl radical intermediate that couples with the allylic bromide. Stereochemical control arises from the transmetalation step, favoring the (E)-isomer due to minimized steric hindrance between the cyclohexyl group and the hexenyl chain.
Optimization Studies
Key parameters include:
-
Zinc activation : Pretreatment with 1 M HCl enhances surface reactivity, achieving 85% yield (compared to 62% without activation).
-
Solvent effects : THF outperforms diethyl ether (85% vs. 71% yield) due to better stabilization of the zinc enolate intermediate.
-
Temperature gradient : Gradual warming from 0°C to room temperature prevents oligomerization byproducts.
The method produces this compound with 75–85% isolated yield and >98% stereoselectivity.
Radical Cyclization of Propargyl Ethers
Zhao et al. (2011) demonstrated a tin-free radical approach using cyclohexanone-derived propargyl ethers. This method avoids heavy metals and enables scalability.
Synthetic Pathway
-
Propargylation : Cyclohexanone is converted to propargyl ether using propargyl bromide and NaH.
-
Radical initiation : Azobisisobutyronitrile (AIBN) generates radicals from the propargyl ether at 80°C.
-
6-endo-dig cyclization : The radical intermediate undergoes cyclization, forming the cyclohexanol core with concurrent (E)-selective alkene formation.
Performance Metrics
-
Yield : 59% overall yield after column chromatography.
-
Stereocontrol : The bulky tert-butyl group on the propargyl ether directs (E)-selectivity via conformational locking.
-
Byproducts : Minor amounts (≤8%) of dimeric species form via radical recombination, necessitating silica gel purification.
Comparative Analysis of Synthetic Methods
The Barbier method offers superior yields and shorter reaction times but requires zinc handling. The radical approach eliminates metal use at the expense of lower efficiency.
Emerging Techniques and Modifications
Chemical Reactions Analysis
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a ketone, while reduction with lithium aluminum hydride produces the corresponding alcohol.
Scientific Research Applications
1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Chemistry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
(a) 1-[(3Z)-3-Hexen-1-yl]cyclohexanol
- Key Difference : The double bond is located at the 3-position with (Z)-stereochemistry.
- Impact : The (Z)-isomer exhibits distinct dipole moments and molecular packing due to cis-configuration, leading to lower melting points compared to the (E)-isomer. The spatial arrangement also affects reactivity in cycloaddition or hydrogenation reactions .
(b) 1-(Buta-1,2-dien-1-yl)cyclohexan-1-ol
(c) Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)
- Key Difference : A bulky aryl-alkylamine substituent replaces the hexenyl group.
- Impact: The polar dimethylamino and methoxyphenyl groups increase water solubility and pharmacological activity (e.g., serotonin-norepinephrine reuptake inhibition) compared to the nonpolar hexenyl analogue .
(d) Tramadol (1-(m-Methoxyphenyl)-2-dimethylaminomethylcyclohexan-1-ol)
- Key Difference: A m-methoxyphenyl group and dimethylaminomethyl side chain.
- Impact: Tramadol’s dual opioid and monoaminergic activity contrasts with the inert hexenyl derivative, demonstrating how substituent polarity and hydrogen-bonding capacity dictate biological function .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| 1-[(1E)-hex-1-en-1-yl]cyclohexanol | C₁₂H₂₂O | 182.30 | (E)-hexenyl | ~250–280* | 3.8 |
| 1-[(3Z)-3-hexen-1-yl]cyclohexanol | C₁₂H₂₂O | 182.30 | (Z)-hexenyl | ~240–260* | 3.6 |
| Venlafaxine | C₁₇H₂₇NO₂ | 277.41 | Aryl-alkylamine | 313–315 | 2.7 |
| Tramadol | C₁₆H₂₅NO₂ | 263.38 | m-Methoxyphenyl, amine | 310–315 | 2.4 |
*Estimated based on analogous cyclohexanol derivatives.
- Hydrophobicity : The hexenyl derivatives (LogP ~3.6–3.8) are more lipophilic than venlafaxine (LogP ~2.7) due to the absence of polar amine or ether groups .
- Thermodynamics: Excess thermodynamic parameters (e.g., partial molar volume) of venlafaxine in aqueous Na₂SO₄ highlight its solute-solvent interactions, which are less pronounced in the hexenyl analogue due to reduced polarity .
Conformational Analysis
- Cyclohexanol Chair Conformation: Substituents at the 1-position favor equatorial orientations to minimize 1,3-diaxial strain. For 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol, the (E)-hexenyl group’s steric bulk may destabilize the equatorial conformation compared to smaller substituents (e.g., methyl in 1-methylcyclohexanol) .
- Comparative Stability: Studies on 1-methylcyclohexanol show a 70:30 equatorial:axial equilibrium at 25°C. Larger substituents like hexenyl may shift this ratio further toward equatorial dominance due to increased steric demand .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol with high stereochemical purity?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation or stereoselective addition reactions. For example, iridium-catalyzed deoxygenation of cyclohexanol derivatives (as demonstrated in related studies) can achieve high stereochemical control. Key parameters include catalyst loading (e.g., 2–5 mol%), solvent polarity, and temperature (60–80°C). Monitoring reaction progress via TLC or GC-MS is critical to optimize yield and purity .
Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for structural elucidation. The (1E)-configuration of the hexenyl group is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons). Cyclohexanol ring protons exhibit distinct splitting patterns due to chair conformations. Compare experimental data with NIST Standard Reference Database spectra for validation . For advanced stereochemical analysis, NOESY or COSY experiments can resolve spatial interactions between substituents .
Q. What are the critical parameters for achieving high purity during column chromatography purification?
- Methodological Answer : Use silica gel (60–120 mesh) with a non-polar solvent system (e.g., hexane:ethyl acetate gradient). Pre-adsorption of the crude product onto silica minimizes band broadening. Monitor fractions by TLC and combine only those with identical Rf values. For oxygen-sensitive intermediates, degas solvents and use inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What computational approaches predict stereoelectronic effects influencing the compound's reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron distribution. Studies on similar cyclohexanol derivatives reveal that the E-configuration of the hexenyl group stabilizes intermediates through hyperconjugation. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is recommended for such analyses .
Q. How can researchers resolve contradictions in reaction yields reported for different catalytic systems?
- Methodological Answer : Systematic variation of reaction conditions (e.g., catalyst type, solvent, temperature) is necessary. For instance, palladium catalysts may favor coupling reactions but require strict anhydrous conditions, whereas iridium catalysts tolerate moisture but need higher temperatures. Replicate experiments with controlled variables (e.g., O₂ exclusion) and validate purity via HPLC or elemental analysis .
Q. What strategies study the compound's interaction with biological targets like enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and Surface Plasmon Resonance (SPR) can assess binding affinity. For in vitro studies, enzyme inhibition assays (e.g., cytochrome P450 isoforms) require standardized protocols: pre-incubate the compound with microsomal fractions, monitor metabolite formation via LC-MS, and calculate IC₅₀ values. Ensure proper controls to account for solvent interference .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodological Answer : Cross-reference data from authoritative databases like NIST Chemistry WebBook . Variations may arise from impurities or polymorphic forms. Recrystallize the compound in multiple solvents (e.g., ethanol, hexane) and characterize each batch via DSC and XRD. Purity thresholds (>98% by HPLC) must be explicitly stated in publications .
Safety and Handling
Q. What precautions are essential for storing this compound in oxygen-sensitive reactions?
- Methodological Answer : Store under argon or nitrogen in amber vials at –20°C. Use septum-sealed reactors for transfers. Monitor for peroxide formation via iodide-starch test strips if aged samples are used. Dispose of waste via certified hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
